molecular formula C14H19N5O3S B12769282 Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- CAS No. 178452-85-2

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl-

Cat. No.: B12769282
CAS No.: 178452-85-2
M. Wt: 337.40 g/mol
InChI Key: XRUQABCJTBQODM-UHFFFAOYSA-N
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Description

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may involve:

    Reagents: Common reagents such as acetic anhydride, diethylamine, and methyl iodide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Purine Derivatives: Compounds with purine rings and various functional groups.

Uniqueness

Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

178452-85-2

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N,N-diethyl-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C14H19N5O3S/c1-4-17(5-2)9(20)8-19-12(21)10-11(16(3)14(19)22)15-13-18(10)6-7-23-13/h4-8H2,1-3H3

InChI Key

XRUQABCJTBQODM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C

Origin of Product

United States

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